4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14639209
InChI: InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3
SMILES:
Molecular Formula: C6H6F3IN2
Molecular Weight: 290.02 g/mol

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14639209

Molecular Formula: C6H6F3IN2

Molecular Weight: 290.02 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole -

Specification

Molecular Formula C6H6F3IN2
Molecular Weight 290.02 g/mol
IUPAC Name 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole
Standard InChI InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3
Standard InChI Key FAAQOJRSYAKKKX-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1I)CC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. The 1-position is occupied by a 2,2,2-trifluoroethyl group (CH2CF3-\text{CH}_2\text{CF}_3), while the 3- and 4-positions feature a methyl (CH3-\text{CH}_3) and iodine atom, respectively . This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The IUPAC name, 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole, reflects this substitution pattern. The canonical SMILES representation, CC1=NN(C=C1I)CC(F)(F)F, encodes the connectivity and branching .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight290.02 g/mol
XLogP3 (lipophilicity)2.3
Hydrogen bond acceptors4
Rotatable bonds1
Topological polar surface area17.8 Ų
Density (predicted)1.87 g/cm³

Synthesis and Manufacturing

General Pyrazole Synthesis

Pyrazoles are typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles such as diketones or enol ethers . For 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a plausible route involves:

  • Hydrazine alkylation: Reaction of hydrazine with 2,2,2-trifluoroethyl iodide to form 1-(2,2,2-trifluoroethyl)hydrazine.

  • Cyclization: Condensation with a 3-iodo-2-methyl-1,3-diketone precursor under acidic or basic conditions.

  • Purification: Chromatographic isolation given the compound’s moderate polarity (XLogP3 = 2.3) .

Challenges in Halogenation

Introducing iodine at position 4 may require directed ortho-metalation strategies or electrophilic iodination. The electron-withdrawing trifluoroethyl group could deactivate the ring, necessitating harsher conditions (e.g., I2_2/HIO3_3 in H2_2SO4_4).

Reactivity and Functionalization

Halogen Exchange Reactions

The iodine atom serves as a versatile handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, expanding structural diversity. Computational models suggest the iodine’s position ortho to the trifluoroethyl group may sterically hinder certain transformations .

Fluorine-Specific Interactions

The CF3-CF_3 group enhances lipid solubility (evidenced by XLogP3 = 2.3) and engages in weak hydrogen bonds with protein targets, a trait exploited in drug design .

CompoundIC50_{50} (EGFR)MIC (S. aureus)
4-Iodo-3-methyl-1-(2,2,2-TFE)-1H-pyrazole850 nM*32 µg/mL*
Erlotinib2 nMN/A
CiprofloxacinN/A1 µg/mL
*Predicted values based on structural analogs .

Industrial and Research Applications

Agrochemical Development

The compound’s halogenated structure aligns with trends in herbicide design. Trifluoroethyl groups improve rainfastness and cuticular penetration, while iodine may act as a leaving group in proherbicide activation .

Materials Science

Pyrazoles contribute to coordination polymers and metal-organic frameworks (MOFs). The iodine and fluorine atoms in this compound could facilitate halogen bonding, enhancing MOF stability .

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